

Biological activities of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one derivatives.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one

Cat. No.: B1295154

[Get Quote](#)

An In-depth Technical Guide to the Biological Activities of **2,3-Dihydro-1,5-benzothiazepin-4(5H)-one** Derivatives

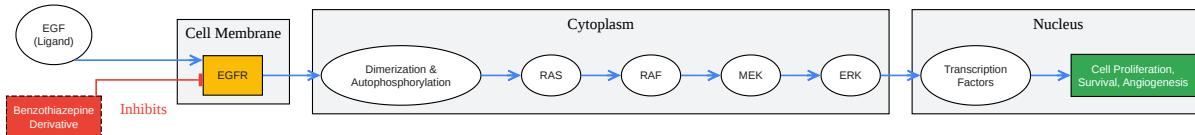
Introduction

The **2,3-dihydro-1,5-benzothiazepin-4(5H)-one** scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.^[1] This bicyclic system, consisting of a benzene ring fused to a seven-membered thiazepine ring, is notably present in clinically significant drugs such as Diltiazem and Clentiazem, which are primarily used for their cardiovascular effects as calcium channel blockers.^[2] The structural versatility of this core allows for substitutions at various positions, leading to a wide spectrum of biological activities. This has spurred extensive research into synthesizing and evaluating novel derivatives for various therapeutic applications, including anticancer, antimicrobial, and central nervous system (CNS) treatments.^[3] This guide provides a comprehensive overview of the diverse biological activities of these derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key processes and relationships.

Anticancer Activity

Derivatives of 2,3-dihydro-1,5-benzothiazepine have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of critical signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase pathway.^[4]

Data Presentation: In Vitro Cytotoxicity


The cytotoxic and anti-proliferative activities of various derivatives are summarized below, with IC₅₀ values indicating the concentration required to inhibit 50% of cell growth.

Compound Series/Derivative Description	Cell Line	Assay	Result (IC ₅₀)	Reference
Halogenated phenyl substitution at position 2	Hep G-2 (Liver Cancer)	Cytotoxicity Assay	3.29 ± 0.15 μM	[5][6]
Halogenated phenyl substitution at position 2	DU-145 (Prostate Cancer)	Cytotoxicity Assay	15.42 ± 0.16 to 41.34 ± 0.12 μM	[5][6]
2-Aryl-4-(4-isobutylphenyl) derivatives (BT18, BT19, BT20)	HT-29 (Colon Cancer)	MTT Assay	Promising activity	[4]
2-Aryl-4-(4-isobutylphenyl) derivatives (BT18, BT19, BT20)	MCF-7 (Breast Cancer)	MTT Assay	Promising activity	[4]
2-Aryl-4-(4-isobutylphenyl) derivative (BT20)	HT-29, MCF-7, DU-145	MTT Assay	More active than methotrexate	[4]

Signaling Pathway: EGFR Inhibition

Certain 2,3-dihydro-1,5-benzothiazepine derivatives have been identified as inhibitors of EGFR tyrosine kinase, a key enzyme in cancer cell proliferation and survival.[4] The binding of these

derivatives to the kinase domain prevents downstream signaling.

[Click to download full resolution via product page](#)

Caption: EGFR signaling pathway inhibited by benzothiazepine derivatives.

Antimicrobial Activity

A broad spectrum of antimicrobial activity has been reported for 1,5-benzothiazepine derivatives against various strains of bacteria and fungi.^[7] The nature and position of substituents on the phenyl rings have a significant effect on the potency of these compounds. ^[7]

Data Presentation: Antibacterial and Antifungal Screening

Compound Series/Derivative Description	Organism	Assay	Result	Reference
Oxadiazole-integrated derivatives	Staphylococcus aureus	Cup Plate Method	Zone of Inhibition: 12-19 mm	[8][9]
Oxadiazole-integrated derivatives	Pseudomonas aeruginosa	Cup Plate Method	Zone of Inhibition: 10-16 mm	[8][9]
Oxadiazole-integrated derivatives	Aspergillus niger	Cup Plate Method	Zone of Inhibition: 11-18 mm	[9]
Oxadiazole-integrated derivatives	Fusarium poa	Cup Plate Method	Zone of Inhibition: 10-17 mm	[9]
Fluorinated isobutyl chalcone derivative (32)	Staphylococcus aureus	MIC	0.4 µg/mL	
Fluorinated isobutyl chalcone derivative (32)	Candida albicans	MIC	1.6 µg/mL	
Derivative (33)	Aspergillus niger	MIC	0.8 µg/mL	
Derivative (33)	Candida tropicalis	MIC	1.6 µg/mL	

Cardiovascular Activity

The most well-established therapeutic application of 1,5-benzothiazepines is in the management of cardiovascular diseases. Diltiazem, a cornerstone of this class, functions as a calcium channel blocker, leading to vasodilation and antihypertensive effects.[9] Research has expanded to other derivatives with varied cardiovascular profiles, including antiplatelet and selective vasodilator actions.[10][11][12]

Data Presentation: Cardiovascular Effects

Compound/Derivative	Activity	Model	Key Finding	Reference
Diltiazem	Calcium Channel Blocker	Clinical Use	Antihypertensive, Antianginal	[9]
8-substituted Diltiazem derivatives	Antihypertensive	Spontaneously Hypertensive Rats	8-benzyl and phenoxy derivatives showed potent, long-lasting action	[10]
CRD-401 (d-cis-isomer)	Coronary Vasodilator	Anesthetized Dogs	Potent increase in coronary blood flow without increasing oxygen consumption	[13]
TA-993 (l-cis-isomer)	Antiplatelet Aggregation	Human/Dog/Rabbit Platelets	Potent inhibitor of aggregation induced by collagen, ADP, etc.[12][14]	[11]
TA-993 (l-cis-isomer)	Vasodilator	Anesthetized Dogs	Selective increase in carotid, brachial, and femoral blood flows	[11]

Central Nervous System (CNS) Activity

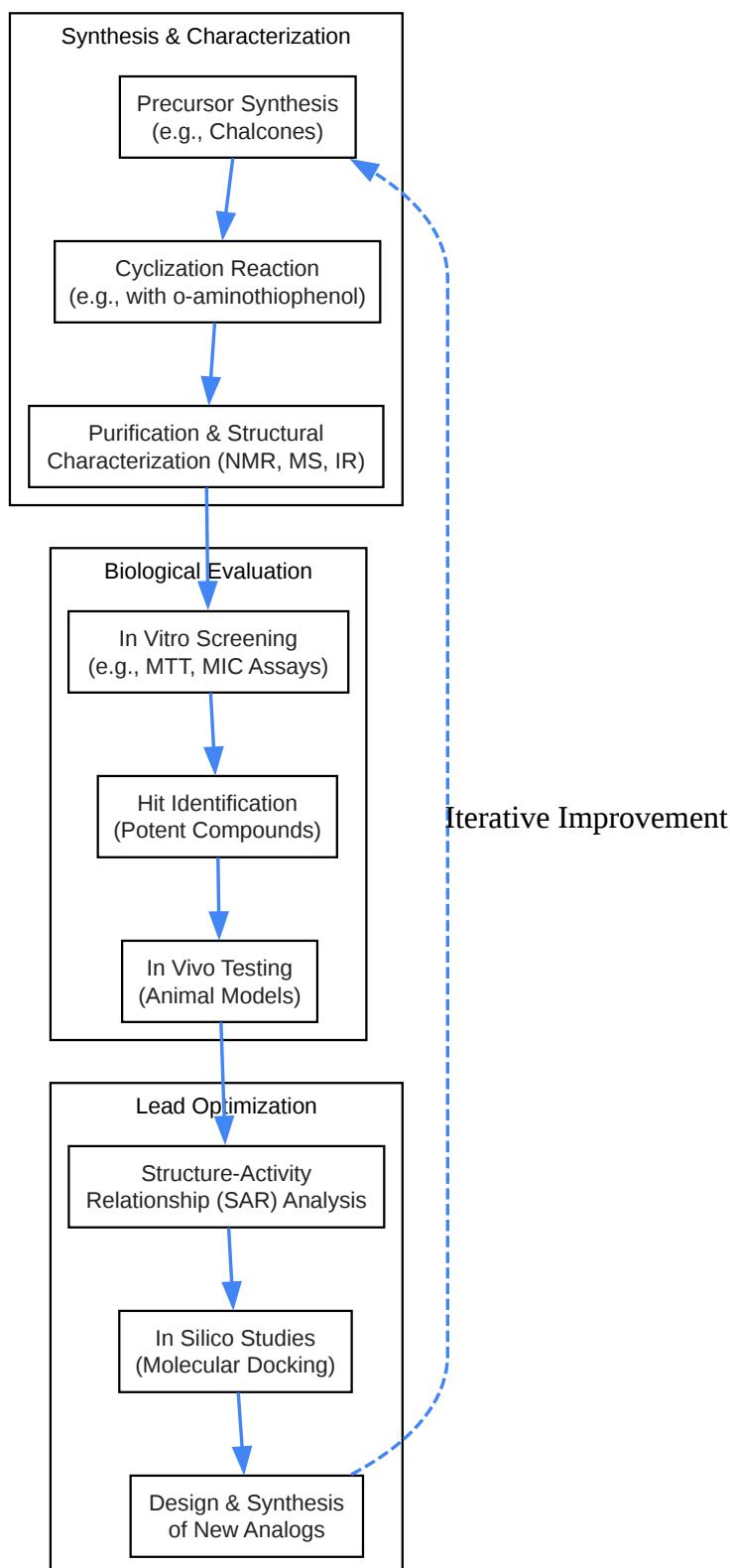
Certain 1,5-benzothiazepine derivatives can cross the blood-brain barrier and exert effects on the CNS.[3] Clinically used drugs like Thiazesim and Quetiapine belong to this class and are used as psychotropic agents. Other derivatives have been screened for activities such as anticonvulsant and general CNS depression.[8]

Data Presentation: CNS Effects

Compound/Derivative	Activity	Model	Key Finding	Reference
Oxadiazole-integrated derivatives	Anticonvulsant	Maximal Electroshock (Rats)	Compounds showed protection from induced convulsions	[8]
2,4-substituted derivatives	CNS Depressant	Animal models	Significant CNS depressant activity compared to thiopental sodium	

Enzyme Inhibition

Beyond common therapeutic targets, 1,5-benzothiazepine derivatives have been investigated as inhibitors of specific enzymes, demonstrating their potential in treating metabolic disorders and conditions related to pigmentation.


Data Presentation: Enzyme Inhibitory Activity

Compound Series/Derivative	Target Enzyme	Result (IC ₅₀ / K _i)	Reference
2,4-diphenyl-2,3-dihydro-1,5-benzothiazepines	Mushroom Tyrosinase	IC ₅₀ range: 1.21 to 70.65 μM	[15]
Compound 2 (Tyrosinase inhibitor)	Mushroom Tyrosinase	K _i = 1.01 μM (Mixed-type inhibitor)	[15]
Substituted 2,3-dihydro-1,5-benzothiazepines	α-Glucosidase	IC ₅₀ range: 2.62 ± 0.16 to 10.11 ± 0.32 μM	[1][16]

Experimental Protocols

General Experimental Workflow

The discovery pipeline for novel 2,3-dihydro-1,5-benzothiazepine derivatives typically follows a structured workflow from chemical synthesis to biological validation and optimization.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and evaluation of derivatives.

Protocol 1: In Vitro Anticancer MTT Assay

This protocol is adapted from methodologies used to evaluate the cytotoxicity of novel benzothiazepine derivatives.[\[4\]](#)

- Cell Culture: Human cancer cell lines (e.g., HT-29, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.
- Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5×10³ to 1×10⁴ cells per well and allowed to attach overnight.
- Compound Treatment: The synthesized benzothiazepine derivatives are dissolved in DMSO to create stock solutions. These are then diluted with culture medium to various concentrations. The cells are treated with these dilutions and incubated for 48-72 hours. A control group is treated with DMSO-containing medium only.
- MTT Addition: After incubation, the medium is removed, and 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 4 hours at 37°C.
- Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Protocol 2: Antimicrobial Cup Plate Method

This method is a standard agar diffusion technique for assessing antimicrobial activity.[\[9\]](#)

- Media Preparation: Sterile nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi) is prepared and poured into sterile petri dishes.

- Inoculation: The agar surface is uniformly inoculated with a standardized suspension of the test microorganism (e.g., *S. aureus*, *A. niger*).
- Cup Creation: Sterile cups or wells (typically 6-8 mm in diameter) are created in the solidified agar using a sterile borer.
- Compound Application: A specific volume (e.g., 100 μ L) of the test compound, dissolved in a suitable solvent like DMF at a defined concentration (e.g., 100 μ g/mL), is added to each cup.
- Controls: A standard antibiotic (e.g., Chloramphenicol for bacteria, Griseofulvin for fungi) and the solvent (DMF) are used as positive and negative controls, respectively.
- Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or at 25-28°C for 48-72 hours (for fungi).
- Measurement: The diameter of the zone of inhibition (the clear area around the cup where microbial growth is prevented) is measured in millimeters.

Structure-Activity Relationship (SAR)

The biological activity of 2,3-dihydro-1,5-benzothiazepine derivatives is highly dependent on the nature and position of substituents. SAR studies provide crucial insights for designing more potent and selective compounds.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α -Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4-isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of a novel series of 1,5-benzothiazepine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and antihypertensive activity of 3-acetoxy-2,3-dihydro-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one (diltiazem) derivatives having substituents at the 8 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiovascular effect of a new 1,5-benzothiazepine derivative TA-993 in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Inhibitory effects of TA-993, a new 1,5-benzothiazepine derivative, on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Biological activities of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one derivatives.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295154#biological-activities-of-2-3-dihydro-1-5-benzothiazepin-4-5h-one-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com